molecular formula C18H17FN2O2S B2359769 N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847409-94-3

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2359769
CAS No.: 847409-94-3
M. Wt: 344.4
InChI Key: IFPPFLMPXWOUIX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A novel synthesis approach was utilized to create derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activities in assays. This research highlights the chemical synthesis and biological evaluation processes, demonstrating the compound's potential in anti-inflammatory applications (Sunder & Maleraju, 2013).

Antimicrobial Properties

Studies on the antimicrobial efficacy of various dibenzo[b,f][1,4]thiazepine analogs, including compounds similar in structure to N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide, revealed good significant antimicrobial activity against both gram-positive and gram-negative bacteria. This research supports the compound's potential in developing new antimicrobial agents (Tailor, Patel, & Malik, 2014).

Anti-Lung Cancer Activity

A novel synthesis of fluoro-substituted benzo[b]pyran compounds, structurally related to this compound, demonstrated significant anti-lung cancer activity. These compounds were tested against human cancer cell lines, showing anticancer activity at low concentrations, offering insights into potential cancer therapy applications (Hammam et al., 2005).

Solid-Phase Synthesis for Drug Development

Research on solid-phase synthesis of 1,5-benzodiazepin-2-ones, including methodologies potentially applicable to compounds like this compound, provides a foundation for developing drugs with improved pharmacological profiles. This approach demonstrates the versatility and efficiency of solid-phase synthesis in medicinal chemistry (Lee, Gauthier, & Rivero, 1999).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-12-9-18(23)21(15-7-2-3-8-16(15)24-12)11-17(22)20-14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPPFLMPXWOUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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